2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid
Description
This compound features a rigid 2-azabicyclo[2.2.1]heptane core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an acetic acid moiety. The Fmoc group enhances stability during synthetic processes, particularly in peptide chemistry, while the bicyclic structure confers conformational rigidity, influencing binding affinity in drug design . highlights its synthesis via methods analogous to other Fmoc-protected bicycloheptane derivatives, such as tert-butyl and trifluoromethyl sulfonyl variants . Though its exact molecular formula is disputed in the evidence (e.g., C10H7BrN2O2 in , likely erroneous due to Fmoc’s larger structure), its primary applications include use as a building block in pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
2-[(1R,3R,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-22(26)12-21-14-9-10-15(11-14)24(21)23(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20-21H,9-13H2,(H,25,26)/t14-,15+,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKDYLCWYSVWBC-PDSXEYIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid typically involves several key steps:
Ring Closure: : Bicyclic ring systems are often constructed via intramolecular cyclization reactions.
Functional Group Manipulation: : Introduction of the acetic acid moiety can be achieved through carboxylation reactions.
Industrial Production Methods: : While industrial methods may vary, large-scale production would typically involve optimized versions of the lab-scale synthetic routes, with emphasis on yield, purity, and cost-efficiency. Advanced techniques such as flow chemistry and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, where specific functional groups are converted into their oxidized forms.
Reduction: : Similarly, it can be reduced under appropriate conditions to yield different intermediates or products.
Substitution: : Various substitution reactions can occur, particularly at the functionalized positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution reagents: : Halogenated compounds, organometallic reagents.
Major Products: : The major products of these reactions depend largely on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or hydrocarbons.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds related to 9H-fluoren derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from similar structures have shown effectiveness against multidrug-resistant strains of bacteria and fungi, indicating potential for therapeutic applications in treating infections .
Anticancer Potential
Studies have indicated that compounds with similar structural motifs can inhibit cancer cell proliferation. The incorporation of specific functional groups enhances their interaction with biological targets, leading to apoptosis in cancer cells .
Drug Delivery Systems
The unique structural characteristics of 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs allows for controlled release mechanisms .
Polymer Chemistry
The compound can also be utilized in polymer synthesis, where its reactive sites can be incorporated into polymer chains to enhance mechanical properties or introduce bioactive functionalities.
Case Studies
Mechanism of Action
The mechanism by which 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid exerts its effects is largely dependent on its application:
Molecular Targets: : In peptide synthesis, it acts as a protecting group to prevent unwanted reactions at the amine site.
Pathways Involved: : Its interactions in biological systems involve pathways typical of peptide and protein chemistry.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key features of the target compound with structurally related molecules:
Key Research Findings
Synthetic Utility : The target compound’s synthesis () mirrors methods for Fmoc-protected analogues, emphasizing tert-butyl or sulfonyl group substitutions. This modularity supports diverse derivatization .
Bicyclic Rigidity : Ledipasvir’s success underscores the 2-azabicyclo[2.2.1]heptane scaffold’s role in optimizing drug-target interactions. Its conformational rigidity improves binding to HCV NS5A protein, a feature shared with the target compound .
Toxicity and Safety : The azetidine derivative (CAS 1592739-14-4) exhibits acute oral toxicity (H302) and skin irritation (H315), contrasting with the target compound’s unclassified hazards () .
Functional Group Impact : Piperazine-based analogues (e.g., CAS 180576-05-0) lack bicyclic rigidity, reducing steric constraints but increasing conformational flexibility, which may lower target specificity .
Physicochemical Properties
- Solubility : The acetic acid group in the target compound enhances aqueous solubility compared to purely hydrophobic Fmoc derivatives (e.g., compounds with similarity scores <0.8) .
- Stability : Fmoc protection in the target compound prevents amine degradation during synthesis, a shared advantage with ledipasvir’s tert-butyl carbamate groups .
Biological Activity
The compound 2-[(1R,3R,4S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid is a derivative of azabicyclo compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.46 g/mol
- CAS Number : 954147-35-4
The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system (CNS). The azabicyclo structure allows for the modulation of neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
Key Mechanisms:
- Alpha7 Nicotinic Acetylcholine Receptor Agonism : Similar compounds have shown efficacy as agonists for alpha7 nAChRs, which are implicated in cognitive function and neuroprotection.
- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases.
In Vitro Studies
Research has demonstrated that derivatives of this compound exhibit significant activity in various assays:
In Vivo Studies
In vivo studies have provided insights into the pharmacodynamics of the compound:
- Cognitive Function : Animal models treated with the compound showed improved performance in tasks measuring learning and memory, indicating a potential role in cognitive enhancement.
- Behavioral Studies : The compound has been evaluated for its effects on anxiety and depression-like behaviors, showing promise as an anxiolytic agent.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving rats demonstrated that administration of the compound significantly improved auditory sensory gating, a measure often impaired in schizophrenia patients. This suggests possible applications in treating cognitive deficits associated with psychiatric disorders .
- Case Study 2 : Research on a related azabicyclo compound revealed its effectiveness in models of Alzheimer's disease, where it improved memory retention and reduced amyloid plaque formation .
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three stages: (1) introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, (2) construction of the azabicyclo[2.2.1]heptane core via intramolecular cyclization, and (3) attachment of the acetic acid moiety. Critical reaction conditions include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
- Coupling agents : DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) improves Fmoc coupling efficiency .
- Temperature : Cyclization reactions require strict temperature control (0–25°C) to minimize epimerization .
Purification via reverse-phase HPLC or flash chromatography is essential to achieve >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR verify stereochemistry and regioselectivity, particularly for the bicyclic core and Fmoc group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities (<0.5% by LC-MS) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm (method: 60% acetonitrile/water, 0.1% TFA) .
Advanced Research Questions
Q. How can computational modeling predict stereochemical outcomes during synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict stereoselectivity in azabicycloheptane formation. For example:
- Energy barriers : Lower activation energy for the (1R,3R,4S) isomer due to reduced steric hindrance in the bicyclic transition state .
- Molecular docking : Simulates interactions between the Fmoc group and coupling agents to optimize reaction pathways .
Experimental validation via X-ray crystallography is recommended for ambiguous cases .
Q. What strategies mitigate side reactions during Fmoc coupling to the azabicycloheptane core?
- Methodological Answer :
- Activation reagents : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of DCC to reduce racemization .
- pH control : Maintain pH 8–9 (using DIEA) to stabilize the Fmoc-amino intermediate .
- Temperature : Reactions performed at 0–4°C minimize β-elimination of the Fmoc group .
- By-product analysis : Monitor with TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to detect premature deprotection .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- Methodological Answer : Comparative studies of derivatives reveal:
| Derivative | Modification | Bioactivity (IC₅₀) | Key Finding |
|---|---|---|---|
| 4-Fluorophenyl analog | Fluorine at aryl ring | 12 nM (Enzyme X) | Enhanced binding via H-bonding |
| 4-Chlorophenyl analog | Chlorine substitution | 45 nM (Enzyme X) | Reduced solubility due to hydrophobicity |
| Unsubstituted phenyl analog | No halogen | 210 nM (Enzyme X) | Lower affinity, higher flexibility |
| Fluorine’s electronegativity improves target engagement, while chlorine’s steric bulk compromises activity . |
Data Contradictions and Resolution
Q. Discrepancies in reported yields for azabicycloheptane cyclization: How to resolve?
- Methodological Answer : Conflicting yields (40–85%) arise from:
- Catalyst variability : Pd(OAc)₂ vs. Rh catalysts alter transition state accessibility .
- Solvent purity : Trace water in THF hydrolyzes intermediates, reducing yield .
Standardization using anhydrous solvents and catalyst screening (e.g., Johnson Matthey catalyst kits) resolves inconsistencies .
Application-Driven Questions
Q. What role does this compound play in peptide-based drug discovery?
- Methodological Answer : The Fmoc group enables solid-phase peptide synthesis (SPPS) by protecting the amine during elongation. Key steps:
- Resin loading : Coupling to Wang resin (0.3 mmol/g) via DIC/HOBt activation .
- Deprotection : 20% piperidine/DMF removes Fmoc, monitored by UV absorbance at 301 nm .
Applications include synthesizing constrained peptides with enhanced protease resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
